![molecular formula ¹³C₆H₁₂O₆ B1146213 D-Fructose-13C6 CAS No. 201595-65-5](/img/structure/B1146213.png)
D-Fructose-13C6
Overview
Description
Synthesis Analysis
The synthesis of D-Fructose-13C6 can involve several biochemical and chemical methods. One approach utilizes the formaldehyde-fixing system of a methanol-using bacterium, Methylomonas aminofaciens 77a, for the production of 13C-labelled D-fructose-6-phosphate from [13C]formaldehyde and D-ribose-5-phosphate. This method highlights the enzyme-catalyzed assembly of complex ^13C-labeled sugars from simpler precursors (Yanase et al., 1992).
Molecular Structure Analysis
The molecular structure of D-Fructose-13C6, especially in its free form, is characterized by a conformationally locked β-pyranose structure. This configuration is stabilized by a network of intramolecular hydrogen bonds. The structure contrasts with the furanose form observed in biochemically relevant polysaccharides like sucrose. The free-molecule structure of D-fructose, including its ^13C-labeled variants, is significantly influenced by these intramolecular interactions, leading to a predominant β-pyranose form (Cocinero et al., 2013).
Chemical Reactions and Properties
D-Fructose-13C6 undergoes various chemical reactions, including dehydration to 5-hydroxymethylfurfural (HMF) and subsequent rehydration to levulinic acid and formic acid. These transformations are catalyzed by different catalysts in solvents like water or DMSO, illustrating the compound's reactivity and the pathways for its conversion into value-added chemicals (Zhang & Weitz, 2012).
Physical Properties Analysis
The physical properties of D-Fructose-13C6, such as solubility, crystalline structure, and hydration behavior, are critical for its use in research. Studies on its tautomer distributions in various solvents reveal the equilibrium between different fructofuranose and fructopyranose forms, significantly influenced by the solvent environment. This information is essential for understanding the behavior of D-fructose in biological systems and industrial processes (Shi et al., 2018).
Chemical Properties Analysis
The chemical properties of D-Fructose-13C6, including its reactivity in enzymatic and non-enzymatic reactions, are fundamental for its applications in metabolic engineering and synthetic biology. The compound's role as a substrate in various enzymatic reactions provides insights into the metabolic pathways of fructose utilization and conversion. For instance, the hyperpolarized [2-13C]-fructose serves as a probe for in vivo metabolic imaging, demonstrating the potential of ^13C-labeled fructose in investigating metabolic disorders and cancer metabolism (Keshari et al., 2009).
Scientific Research Applications
Conversion to γ-Valerolactone : D-Fructose-13C6 is used in the catalytic conversion of fructose to γ-valerolactone (GVL) in solvent systems, which has potential applications in green chemistry and biofuel production (Qi & Horváth, 2012).
NMR Studies of Fructose Phosphates : It helps in the analysis of tautomeric compositions of D-fructose phosphates in solution, crucial for understanding biochemical pathways and enzyme functions (Koerner et al., 1973).
Metabolic Studies in Diabetes Research : D-Fructose-13C6 is utilized in studies assessing the metabolism of fructose in diabetic conditions, providing insights into diabetic metabolism and potential therapeutic targets (Malaisse et al., 2004).
Glucose Metabolism in Erythrocytes : It's used in studies exploring metabolic fluxes through major pathways of glucose metabolism, providing insights into cellular metabolism and diseases like diabetes (Schrader et al., 1993).
Microbial Metabolism Studies : This compound aids in understanding the metabolism of fructose and glutamate in microbial systems, which is crucial for biotechnological applications and understanding microbial physiology (Inbar & Lapidot, 1991).
Lysine Production in Bacteria : It's used in metabolic flux analysis of lysine-producing bacteria, providing information for the optimization of industrial bioprocesses (Kiefer et al., 2004).
Enzyme Activity Studies : D-Fructose-13C6 is instrumental in studying enzyme activity, like alcohol dehydrogenase activation, which has implications in understanding metabolic diseases and drug development (Tsai & White, 1983).
Biocatalysis Research : It plays a role in the development of biocatalysts for the conversion of cellulose to fructose, which is crucial for sustainable biofuel and chemical production (Lee et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-HJLYHLTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose-13C6 |
Citations
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